

# Comparative analysis of Vitexin-2"-O-rhamnoside content in different Passiflora species.

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## Compound of Interest

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## Comparative Analysis of Vitexin-2"-O-rhamnoside Content in Passiflora Species

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Vitexin-2"-O-rhamnoside** content across various species of the genus *Passiflora*, commonly known as passionflower. The genus *Passiflora* encompasses approximately 500 species, many of which are utilized in traditional medicine and are of interest to the pharmaceutical industry for their potential therapeutic properties.[1][2] **Vitexin-2"-O-rhamnoside**, a C-glycosyl flavonoid, is a significant phytochemical marker in several *Passiflora* species and is noted for its potential pharmacological activities, including anxiolytic and sedative effects.[3] This document summarizes quantitative data, details the experimental protocols for analysis, and provides a visual representation of the analytical workflow.

## Quantitative Comparison of Vitexin-2"-O-rhamnoside

The concentration of **Vitexin-2"-O-rhamnoside** has been quantified in the leaves of several *Passiflora* species, revealing significant variation among them. The following table summarizes

the findings from a study that utilized high-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) for quantification.

Passiflora Species	Vitexin-2"-O-rhamnoside Content (% of lyophilized aqueous extract)
Passiflora foetida	7.21%
Passiflora setacea	3.66%
Passiflora alata	2.89%

Data from:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

As indicated in the table, *Passiflora foetida* exhibits the highest concentration of **Vitexin-2"-O-rhamnoside** among the tested species, with a content of 7.21% in the lyophilized aqueous extract of its leaves.[\[1\]](#)[\[2\]](#)[\[4\]](#) *Passiflora setacea* and *Passiflora alata* contain notable, albeit lower, concentrations of 3.66% and 2.89%, respectively.[\[1\]](#)[\[2\]](#)[\[4\]](#) It is important to note that while **Vitexin-2"-O-rhamnoside** was detected in the leaves of *P. alata*, it was not quantifiable in the pulp and endocarp of the fruit.[\[2\]](#)

Other species such as *Passiflora bahiensis*, *Passiflora coccinea*, *Passiflora quadrangularis*, *Passiflora sidifolia*, and *Passiflora vitifolia* have been analyzed for their flavonoid composition, and while various other flavonoid glycosides were identified, quantitative data for **Vitexin-2"-O-rhamnoside** in these species is not as readily available.[\[5\]](#) For instance, **Vitexin-2"-O-rhamnoside** has been characterized as a minor constituent in *P. quadrangularis*.[\[5\]](#)

## Experimental Protocol: Quantification of Vitexin-2"-O-rhamnoside

The following methodology outlines the key steps for the extraction and quantification of **Vitexin-2"-O-rhamnoside** from *Passiflora* leaf samples, as detailed in the cited literature.

### Sample Preparation

- Plant Material: Leaves of *Passiflora* species are collected.

- Infusion: An aqueous infusion is prepared by adding boiling water to the plant material (10% w/v).
- Lyophilization: The resulting infusion is freeze-dried (lyophilized) to obtain a dry extract.
- Storage: The lyophilized extract is stored in amber vials at -20°C until analysis.[\[1\]](#)[\[2\]](#)

## High-Performance Liquid Chromatography (HPLC) Analysis

- Instrumentation: A liquid chromatograph equipped with a diode-array UV detector (DAD) is used for analysis.[\[1\]](#)[\[2\]](#)
- Chromatographic Column: An Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 µm) provides the stationary phase.[\[1\]](#)[\[2\]](#)
- Mobile Phase: A gradient elution is performed using a mobile phase composed of ultrapure water (pH = 3.0, acidified with glacial acetic acid) as Solvent A and acetonitrile as Solvent B.[\[1\]](#)[\[3\]](#)[\[6\]](#)
- Elution Gradient:
  - 0-1 min: 5% B
  - 1-2 min: 10% B
  - 2-7 min: 15% B
  - 7-10 min: 15-40% B
  - 10-13 min: 40% B
  - 13.01-16 min: 5% B (column re-equilibration)[\[1\]](#)[\[3\]](#)
- Flow Rate: The mobile phase is delivered at a flow rate of 1.4 mL/min.[\[1\]](#)[\[2\]](#)
- Detection: The UV detector is set to a wavelength of 340 nm for the quantification of **Vitexin-2"-O-rhamnoside**.[\[1\]](#)[\[2\]](#)

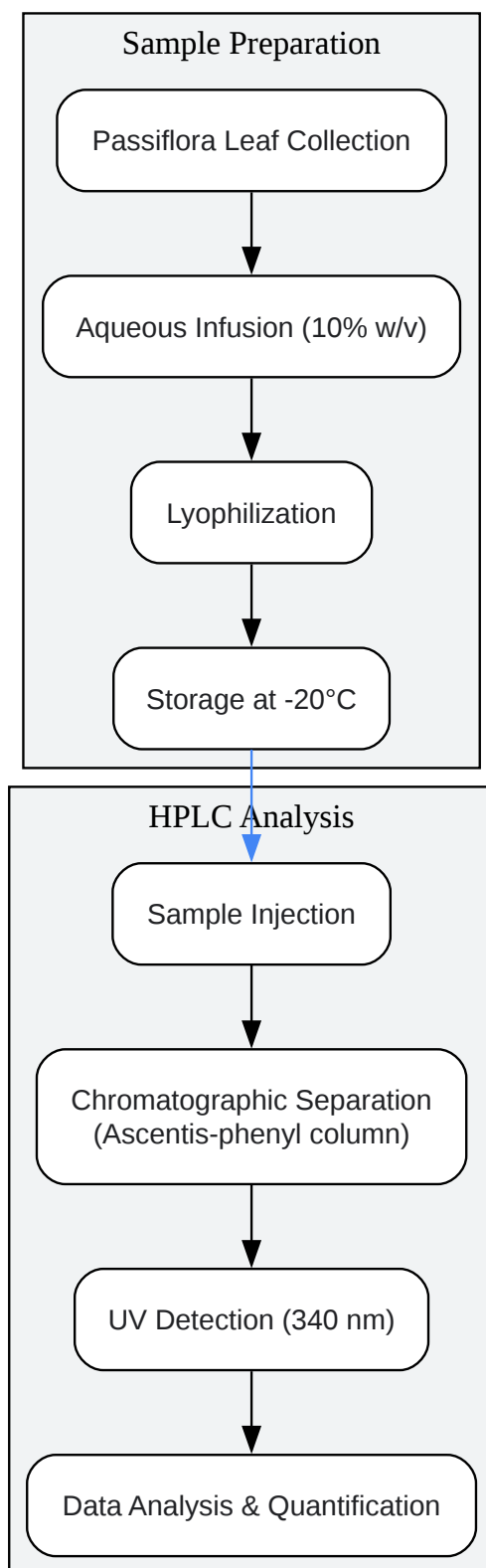
- Analysis Time: The total analysis time per sample is 16 minutes.[\[1\]](#)[\[2\]](#)

## Method Validation

The analytical method was validated according to established guidelines, demonstrating good linearity, precision, accuracy, and robustness. The limits of detection (LOD) and quantification (LOQ) for **Vitexin-2"-O-rhamnoside** were determined to be 100 ng/mL and 200 ng/mL, respectively.[\[1\]](#)

## Experimental Workflow

The following diagram illustrates the workflow for the quantification of **Vitexin-2"-O-rhamnoside** in Passiflora species.



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Caption: Workflow for **Vitexin-2''-O-rhamnoside** Quantification.

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